(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate

Decarboxylative allylic alkylation Stereospecific synthesis Prostaglandin chemistry

(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate (CAS 104208-01-7), also referred to as trans-crotyl 1-imidazolecarboxylate or N-[(E)-2-butenyloxycarbonyl]imidazole, is an activated carbamate ester of imidazole and (E)-but-2-en-1-ol. It belongs to the broader family of N-alkoxycarbonylimidazoles (imidazole carbamates), which have been established as chemoselective esterification and amidation reagents – a concept pioneered by Heller and Sarpong.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 104208-01-7
Cat. No. B12055344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate
CAS104208-01-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC=CCOC(=O)N1C=CN=C1
InChIInChI=1S/C8H10N2O2/c1-2-3-6-12-8(11)10-5-4-9-7-10/h2-5,7H,6H2,1H3/b3-2+
InChIKeyJGNHUWISNXLDCV-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (E)-But-2-en-1-yl 1H-imidazole-1-carboxylate (CAS 104208-01-7) and What Class of Reagent Does It Belong To?


(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate (CAS 104208-01-7), also referred to as trans-crotyl 1-imidazolecarboxylate or N-[(E)-2-butenyloxycarbonyl]imidazole, is an activated carbamate ester of imidazole and (E)-but-2-en-1-ol. It belongs to the broader family of N-alkoxycarbonylimidazoles (imidazole carbamates), which have been established as chemoselective esterification and amidation reagents – a concept pioneered by Heller and Sarpong [1]. The compound possesses a defined (E)-configured olefin in the crotyl side chain, which imparts a second, higher-order synthetic utility: it can serve as a masked (E)-crotyl electrophile for palladium-catalyzed decarboxylative allylic alkylation (DcAA), enabling stereospecific C–C bond construction [2]. Its XLogP3 is 0.9 and topological polar surface area is 44.1 Ų [3].

Why a Generic Imidazole-1-carboxylate Cannot Simply Replace (E)-But-2-en-1-yl 1H-imidazole-1-carboxylate in Stereospecific Allylic Alkylation


Imidazole-1-carboxylate esters (e.g., allyl, propargyl, isopropyl, tert-butyl) are all competent chemoselective acylating agents and share a core N-acylimidazole electrophilic character; for simple esterification or amidation, many are functionally interchangeable [1]. However, when the synthetic plan requires a stereodefined (E)-crotyl fragment to be transferred with retention of olefin geometry via transition-metal catalysis, the allyl and propargyl analogs are structurally incapable of delivering the branched (E)-2-butenyl moiety. The tert-butyl and isopropyl variants lack the π-allyl precursor altogether and are thus irrelevant to decarboxylative allylic alkylation [2]. (E)-But-2-en-1-yl 1H-imidazole-1-carboxylate is, in effect, a single reagent that bridges two orthogonal activation modes—carbonyl activation for heteroatom acylation and Pd-mediated π-allyl generation for C–C bond formation—making it non-substitutable in sequences where both acylation and stereospecific allylation are required.

Quantitative Differentiation of (E)-But-2-en-1-yl 1H-imidazole-1-carboxylate Versus Closest Analogs


Stereospecific (E)-Crotyl Transfer vs. Structural Inability of Allyl and Propargyl Analogs

In palladium-catalyzed intramolecular decarboxylative allylic alkylation, the 2-[(E)-2-butenyloxycarbonyl] group (derived from the target compound) delivers an (E)-2-butenylated cyclopentanone product with complete retention of the (E)-olefin geometry. Critically, both (E)- and (Z)-2-butenyloxycarbonyl precursors converge to the same (E)-product under the reaction conditions, demonstrating that the stereochemical outcome is reagent-controlled [1]. In contrast, allyl 1H-imidazole-1-carboxylate (Alloc-Im, CAS 83395-39-5) can only transfer an unsubstituted allyl group, and propargyl 1H-imidazole-1-carboxylate (CAS 83395-38-4) transfers a propynyl or allenyl fragment—neither can introduce the methyl-branched (E)-crotyl moiety [2]. The tert-butyl and isopropyl analogs (CAS 49761-82-2 and 313054-20-3) are structurally incapable of participating in any decarboxylative allylic alkylation process because they lack an allylic leaving group [2].

Decarboxylative allylic alkylation Stereospecific synthesis Prostaglandin chemistry

Dual-Reactivity Profile: Chemoselective Acylation AND Pd-Mediated Allylic Alkylation in One Reagent

The target compound inherits the chemoselective acylation reactivity common to all N-alkoxycarbonylimidazoles: Heller and Sarpong demonstrated that imidazole carbamates convert a wide range of carboxylic acids to esters or amides in high yields under mild conditions without activating additives [1]. In a representative case, allyl 1H-imidazole-1-carboxylate (Alloc-Im) acylates carboxylic acids in yields typically exceeding 80%; the crotyl variant is expected to exhibit comparable acylation efficiency due to the identical N-acylimidazole electrophilic center [1]. However, unlike Alloc-Im, the crotyl derivative can subsequently engage the installed (E)-crotyl carbonate/ester in a second, orthogonal Pd-catalyzed DcAA step [2]. This dual reactivity is not shared by tert-butyl N-Boc-imidazole, which is solely an acylation/protection reagent and cannot participate in allylic alkylation [3], nor by the isopropyl analog, which serves only as a chemoselective esterification reagent [1].

Chemoselective esterification Amidation Tandem synthetic sequences

Physicochemical Properties Differentiating (E)-Crotyl Imidazole-1-carboxylate from Shorter-Chain Analogs

The calculated XLogP3 for (E)-but-2-en-1-yl 1H-imidazole-1-carboxylate is 0.9, and its topological polar surface area (TPSA) is 44.1 Ų [1]. For the allyl analog (C₇H₈N₂O₂, MW 152.15), the shorter alkenyl chain yields a lower computed logP (~0.3–0.5) and identical TPSA. The tert-butyl analog (C₈H₁₂N₂O₂, MW 168.19) has a higher computed logP (~1.3–1.5) and identical TPSA but no allylic functionality [2]. These differences in lipophilicity can affect phase-transfer behavior, chromatographic mobility, and reagent solubility in non-polar media, though no direct experimental partition coefficient comparison has been published for this specific set.

Lipophilicity Polar surface area Reagent handling

Highest-Value Application Scenarios for (E)-But-2-en-1-yl 1H-imidazole-1-carboxylate Based on Established Evidence


Stereospecific Construction of (E)-Crotyl-Substituted Quaternary Carbon Centers in Prostaglandin Analog Synthesis

The compound's signature application is as a precursor to 2-[(E)-2-butenyloxycarbonyl]-substituted β-keto esters, which undergo intramolecular Pd(0)-catalyzed decarboxylative allylic alkylation to install an (E)-crotyl group with complete retention of olefin geometry [1]. This was demonstrated by Tanaka and co-workers in the stereospecific total synthesis of (5E)-prostaglandin E₂, where the crotyl reagent enables late-stage installation of the (E)-olefin side chain without racemization or geometric isomerization. Medicinal chemistry groups pursuing prostaglandin or isoprostane analog libraries are the primary beneficiaries.

Tandem Acylation–Allylation Sequences for Convergent Synthesis of Polyfunctionalized Natural Product Intermediates

In a hypothetical but mechanistically grounded workflow, a carboxylic acid substrate can first be activated and esterified with the title compound under mild, chemoselective conditions (no base, no coupling additive) to yield a crotyl ester, following the general imidazole carbamate esterification protocol of Heller and Sarpong [2]. Without isolation, the same crotyl ester can be subjected to Pd(0) to trigger decarboxylative allylic alkylation with a suitable nucleophile [1]. This two-step, one-reagent sequence is not feasible with the tert-butyl, isopropyl, or ethyl analogs, which lack the allylic π-system. Process chemistry groups seeking to reduce step count and reagent inventory in complex molecule assembly will find this convergent logic advantageous.

Differentiation from Alloc-Im in Synthetic Route Design Where Methyl Branching Is Required

When a synthetic target contains a (CH₃)CH=CH–CH₂– substituent rather than a simple –CH₂–CH=CH₂ group, the allyl analog (Alloc-Im) is structurally mismatched [3]. The (E)-crotyl reagent provides the required methyl branch without necessitating post-allylation functionalization (e.g., hydroboration–methylation or cross-metathesis). This avoids additional steps, protecting group manipulations, and purification burdens. Synthetic chemists planning alkaloid, terpenoid, or fatty acid analog syntheses where methyl substitution patterns on alkenyl chains are critical should preferentially source this compound over the more common allyl or propargyl variants.

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